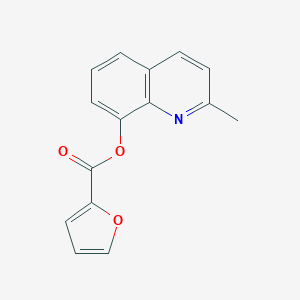

2-Methyl-8-quinolinyl 2-furoate

Description

Propriétés

IUPAC Name |

(2-methylquinolin-8-yl) furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-10-7-8-11-4-2-5-12(14(11)16-10)19-15(17)13-6-3-9-18-13/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBVSNBXQNEQPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CO3)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

synthesis of 2-Methyl-8-quinolinyl 2-furoate

An In-Depth Technical Guide to the Synthesis of 2-Methyl-8-quinolinyl 2-furoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Comprehensive Protocol and Scientific Rationale for the Synthesis, Purification, and Characterization of 2-Methyl-8-quinolinyl 2-furoate

Executive Summary

This guide provides a detailed, field-proven methodology for the , a novel ester combining the biologically significant 2-methyl-8-hydroxyquinoline and 2-furoic acid scaffolds. 8-Hydroxyquinoline derivatives are recognized as a "privileged structure" in medicinal chemistry, exhibiting a vast array of pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties.[1][2] The furoate moiety is also prevalent in various natural products and serves as a key intermediate in pharmaceutical synthesis.[3] This document outlines an efficient and reliable synthetic route via nucleophilic acyl substitution, offering researchers a robust protocol for obtaining high-purity material for further investigation in drug discovery and materials science. The guide includes a step-by-step experimental protocol, mechanistic insights, characterization data, and process workflow diagrams to ensure reproducibility and a fundamental understanding of the underlying chemistry.

Introduction and Rationale

The fusion of distinct pharmacophores into a single molecular entity is a cornerstone strategy in modern drug discovery, aimed at creating hybrid compounds with potentially synergistic or novel biological activities. The target molecule, 2-Methyl-8-quinolinyl 2-furoate, is an exemplary case.

-

The 8-Hydroxyquinoline (8-HQ) Core: The 8-HQ framework is a versatile bicyclic system consisting of a pyridine ring fused to a phenol.[1] The nitrogen atom and the adjacent hydroxyl group create a powerful bidentate chelating site, enabling it to interact with a wide range of metal ions, a mechanism crucial to many of its biological functions.[1][2] The addition of a methyl group at the 2-position, as in 2-methyl-8-hydroxyquinoline, can modulate its steric and electronic properties, influencing its binding affinity and biological profile.

-

The 2-Furoate Moiety: 2-Furoic acid and its esters are five-membered aromatic heterocycles containing an oxygen atom. This scaffold is found in numerous natural products and is valued for its relative stability and ability to participate in hydrogen bonding and other non-covalent interactions.[4]

The ester linkage of these two moieties yields 2-Methyl-8-quinolinyl 2-furoate, a compound of significant interest for screening in anticancer, antifungal, and neuroprotective assays, as well as for potential applications in materials science, such as in the development of novel organic light-emitting diodes (OLEDs).[1][2]

Synthetic Strategy and Mechanistic Overview

The is most effectively achieved through the esterification of 2-Methyl-8-hydroxyquinoline. A retrosynthetic analysis reveals the key disconnection at the ester C-O bond.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic approach for the target molecule.

The forward synthesis is a nucleophilic acyl substitution . The hydroxyl group of 2-Methyl-8-hydroxyquinoline acts as the nucleophile, attacking the electrophilic carbonyl carbon of an activated 2-furoic acid derivative.

Choice of Acylating Agent: While direct esterification with 2-furoic acid is possible using coupling agents (e.g., Steglich esterification[5]), a more efficient and higher-yielding route involves the use of 2-furoyl chloride .[6] This acyl chloride is significantly more electrophilic than the parent carboxylic acid, leading to a faster reaction under milder conditions. This approach avoids the use of strong acids which could protonate the quinoline nitrogen, deactivating the ring or causing unwanted side reactions.

Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). To prevent protonation of the starting material's nitrogen or reversal of the reaction, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine , is essential. The base acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction equilibrium towards the product.

Detailed Experimental Protocol

This protocol is designed for the on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methyl-8-hydroxyquinoline | ≥98% | Standard Vendor | Also known as 2-methylquinolin-8-ol.[7] |

| 2-Furoyl chloride | ≥98% | Standard Vendor | Highly corrosive and a lachrymator.[6] Handle with extreme care. |

| Triethylamine (TEA) | ≥99%, anhydrous | Standard Vendor | Should be dry to prevent hydrolysis of the acyl chloride. |

| Dichloromethane (DCM) | Anhydrous | Standard Vendor | A suitable aprotic solvent. THF can also be used. |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard Vendor | For aqueous work-up. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Vendor | For drying the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Standard Vendor | For column chromatography. |

| Ethyl Acetate & Hexanes | HPLC Grade | Standard Vendor | For chromatography mobile phase. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-8-hydroxyquinoline (1.59 g, 10.0 mmol, 1.0 eq).

-

Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir until the solid is fully dissolved.

-

Base Addition: Add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) to the solution.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring. This is critical to control the exothermic nature of the acylation reaction.

-

Acyl Chloride Addition: Dissolve 2-furoyl chloride (1.1 mL, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes using an addition funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 3:7 Ethyl Acetate/Hexanes mobile phase. The disappearance of the 2-Methyl-8-hydroxyquinoline spot indicates completion.

Work-up and Purification

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid and triethylammonium hydrochloride.

-

Extraction: Extract the aqueous layer twice with 25 mL portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to isolate the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Methyl-8-quinolinyl 2-furoate as a solid. Determine the yield and characterize the product.

Characterization and Data

The identity and purity of the synthesized 2-Methyl-8-quinolinyl 2-furoate should be confirmed by spectroscopic methods. The following table summarizes the expected analytical data.

| Analysis | Expected Results |

| Molecular Formula | C₁₅H₁₁NO₃ |

| Molecular Weight | 253.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.0-8.2 (m, 2H, Quinoline-H), ~7.6-7.8 (m, 2H, Furan-H, Quinoline-H), ~7.2-7.5 (m, 3H, Quinoline-H, Furan-H), ~6.5 (dd, 1H, Furan-H), ~2.7 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~165 (Ester C=O), ~150-120 (Aromatic C), ~25 (-CH₃) |

| FT-IR (ATR) | ν (cm⁻¹): ~1735 (Ester C=O stretch), ~1280 & ~1150 (C-O stretch), ~3100 (Aromatic C-H stretch) |

| Mass Spec (ESI+) | m/z: 254.08 [M+H]⁺ |

Process and Workflow Visualization

A clear workflow ensures procedural accuracy and reproducibility.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for synthesis and purification.

Safety and Handling

-

2-Furoyl chloride is highly corrosive, a powerful lachrymator, and reacts with moisture. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6]

-

Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Triethylamine is flammable and has a strong, unpleasant odor. Ensure it is handled in a well-ventilated area.

-

The acylation reaction is exothermic. Proper cooling during the addition of 2-furoyl chloride is crucial to prevent the reaction from overheating.

Conclusion

This technical guide details a robust and efficient synthetic protocol for 2-Methyl-8-quinolinyl 2-furoate. The described method, centered on the acylation of 2-Methyl-8-hydroxyquinoline with 2-furoyl chloride, provides a reliable pathway for obtaining high-purity material. By following the outlined experimental procedures, work-up, and purification steps, researchers can confidently produce this promising compound for evaluation in various scientific disciplines, from medicinal chemistry to materials science.

References

-

Al-Ostoot, F.H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

- Lide, D.R., ed. (2005). CRC Handbook of Chemistry and Physics. 86th Edition. CRC Press.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11902, Methyl 2-furoate. Retrieved from [Link]

-

ResearchGate. (n.d.). C5–H esterification of 8-aminoquinolines with AcOH. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of 8-hydroxyquinoline and derivative compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (2000). Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13224, 2-Methyl-8-hydroxyquinoline. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl 2-furoate. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl 2-furoate IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Available at: [Link]

- Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

-

ResearchGate. (2008). 8-Hydroxy-2-methylquinoline. Acta Crystallographica Section E. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Methyl 2-furoate (FDB000952). Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl 2-furoate Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Showing Compound Methyl 2-furoate (FDB000952) - FooDB [foodb.ca]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 2-Methyl-8-quinolinyl 2-furoate

[2]

Compound Identity & Significance

2-Methyl-8-quinolinyl 2-furoate is a heterocyclic ester combining the metal-chelating properties of the 8-hydroxyquinoline scaffold with the heteroaromatic furan moiety.[2] It is primarily of interest in medicinal chemistry as a potential prodrug (masking the hydroxyl group to improve lipophilicity) or as a ligand precursor in coordination chemistry.[2]

-

IUPAC Name: (2-methylquinolin-8-yl) furan-2-carboxylate[2]

-

Molecular Formula:

[2] -

Molecular Weight: 253.26 g/mol [2]

-

Component Moieties:

Structural Visualization

The following diagram illustrates the synthesis and structural connectivity, highlighting the ester linkage critical for spectroscopic identification.

Figure 1: Synthetic pathway and structural assembly of the target ester.

Infrared Spectroscopy (FT-IR) Analysis

Infrared spectroscopy provides the most immediate confirmation of the ester formation.[2] The disappearance of the broad O-H stretch of the starting quinolinol and the appearance of the ester carbonyl are the primary indicators.[2]

Key Diagnostic Bands

| Functional Group | Frequency ( | Intensity | Assignment |

| Ester C=O | 1735 – 1750 | Strong | Primary Diagnostic: Stretching vibration of the newly formed ester carbonyl.[2] Distinct from the acid C=O (~1680 |

| C-O-C (Ester) | 1150 – 1250 | Strong | Asymmetric stretching of the ester linkage (C-O-C).[2] |

| C=N (Quinoline) | 1590 – 1610 | Medium | Ring stretching vibration characteristic of the quinoline system.[2] |

| C=C (Aromatic) | 1450 – 1500 | Medium | Skeletal vibrations of both the furan and quinoline rings.[2] |

| C-H (Aromatic) | 3000 – 3100 | Weak | C-H stretching of furan and quinoline rings.[2] |

| Absence of O-H | > 3200 | - | Purity Check: Absence of the broad O-H band (3200–3500 |

Protocol Note: Samples should be prepared as KBr pellets or analyzed via ATR (Attenuated Total Reflectance) on a diamond crystal. Ensure the sample is dry, as residual water can mimic the O-H peak.[2]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation.[2] The spectrum will show two distinct aromatic systems (quinoline and furan) and a characteristic singlet for the methyl group.[2]

H NMR (Proton) Data (400 MHz, )

The chemical shifts below are predicted based on the shielding/deshielding effects of the ester group on the parent moieties.

| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| Furan H-5 | 7.65 – 7.70 | Doublet (d) | 1H | Adjacent to Oxygen (Furan ring).[2] | |

| Furan H-3 | 7.35 – 7.40 | Doublet (d) | 1H | Adjacent to Carbonyl.[2] | |

| Quinoline H-4 | 8.05 – 8.10 | Doublet (d) | 1H | Para to Nitrogen (Quinoline).[2] | |

| Quinoline H-5/H-7 | 7.60 – 7.80 | Multiplet (m) | 2H | - | Aromatic ring protons.[2] |

| Quinoline H-6 | 7.45 – 7.50 | Triplet (t) | 1H | Meta to Ester linkage.[2] | |

| Quinoline H-3 | 7.30 – 7.35 | Doublet (d) | 1H | Beta to Nitrogen.[2] | |

| Furan H-4 | 6.55 – 6.60 | Doublet of Doublets (dd) | 1H | Beta proton of Furan.[2] | |

| Methyl (-CH3) | 2.70 – 2.80 | Singlet (s) | 3H | - | Diagnostic: Methyl group at C2 of Quinoline.[2] |

C NMR (Carbon) Data (100 MHz, )

| Carbon Type | Shift ( | Assignment |

| Carbonyl (C=O) | 157.0 – 158.5 | Ester carbonyl carbon.[2] |

| Quinoline C-2 | ~158.0 | Quaternary carbon attached to Methyl.[2] |

| Quinoline C-8 | ~147.0 | Quaternary carbon attached to Oxygen (Ester).[2] |

| Furan C-2 | ~145.0 | Quaternary carbon attached to Carbonyl.[2] |

| Furan C-5 | ~147.0 | CH adjacent to Oxygen.[1][2] |

| Aromatic CH | 110.0 – 138.0 | Various aromatic carbons (Quinoline & Furan).[2] |

| Methyl (-CH3) | 25.0 – 26.0 | Methyl carbon attached to Quinoline.[2] |

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint.[2]

Fragmentation Pathway

The molecule typically cleaves at the ester bond, yielding characteristic ions for the furoyl group and the quinolinol group.

Figure 2: Predicted fragmentation pattern in Electron Impact (EI) Mass Spectrometry.[2]

Experimental Validation Protocol

To ensure scientific integrity, the following protocol should be used to validate the synthesized compound against the data above.

-

Solubility Check: Dissolve 5 mg of the sample in 0.6 mL of

. The compound should be fully soluble.[2] If turbidity persists, filter through a glass wool plug.[2] -

Solvent Peak Calibration: Calibrate the

H NMR spectrum using the residual -

Integration Check: Normalize the integral of the methyl singlet (approx 2.75 ppm) to 3.00. The aromatic region (6.5 – 8.2 ppm) should integrate to exactly 8 protons.[2]

-

Impurity Flag: Watch for a broad singlet around 8.0–9.0 ppm (unreacted 2-furoic acid) or a broad singlet >9.0 ppm (unreacted 8-hydroxyquinaldine phenolic proton).[2]

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 2-furoate (Analogue Reference). National Institute of Standards and Technology. Link

-

PubChem. (2023).[2] Compound Summary for 2-Methyl-8-quinolinol (Precursor Data). National Center for Biotechnology Information.[2] Link

-

Gershon, H., et al. (1972).[2] Antifungal activity of 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols.[2] Antimicrobial Agents and Chemotherapy, 1(5), 373-375. (Source for quinoline ring shifts). Link

-

BenchChem. (2024).[2] Spectroscopic Profile of Furoate Esters. (General reference for furoate ester shifts). Link

2-Methyl-8-quinolinyl 2-furoate chemical properties

A Lipophilic Pro-Ligand for Intracellular Metal Chelation

Part 1: Executive Summary & Chemical Identity

2-Methyl-8-quinolinyl 2-furoate is a specialized heterocyclic ester designed as a lipophilic "pro-ligand" or prodrug. Structurally, it is the ester conjugate of 8-hydroxyquinaldine (2-methyl-8-quinolinol) and 2-furoic acid .

In drug development and chemical biology, this compound represents a strategic "Trojan Horse" motif. The esterification of the 8-hydroxy group masks the metal-binding site, significantly increasing lipophilicity and membrane permeability. Once intracellular, ubiquitous esterases hydrolyze the furoate moiety, releasing the active 8-hydroxyquinaldine, which then exerts cytotoxic or antimicrobial effects via transition metal chelation (typically Cu²⁺ or Zn²⁺).

Chemical Data Table

| Property | Detail |

| Systematic Name | 2-Methylquinolin-8-yl furan-2-carboxylate |

| Molecular Formula | C₁₅H₁₁NO₃ |

| Molecular Weight | 253.26 g/mol |

| Core Scaffold | Quinoline (8-substituted) |

| Functional Groups | Ester (Furoate), Pyridine-like Nitrogen |

| Predicted LogP | ~3.2 - 3.8 (High Lipophilicity) |

| Solubility | Soluble in DMSO, CHCl₃, DCM; Insoluble in water |

| Primary Reactivity | Nucleophilic attack at ester carbonyl; Chelation (post-hydrolysis) |

Part 2: Chemical Properties & Mechanism of Action

1. The "Masked" Chelation Strategy

The defining property of 2-Methyl-8-quinolinyl 2-furoate is its inability to chelate metals in its native state. The furoyl group blocks the phenolic oxygen, preventing the formation of the stable 5-membered chelate ring characteristic of 8-hydroxyquinolines.

-

Native State (Ester): Lipophilic, cell-permeable, chemically inert toward metal ions in the extracellular matrix.

-

Activated State (Hydrolyzed): Upon enzymatic cleavage by intracellular esterases (e.g., carboxylesterases), the molecule releases 8-hydroxyquinaldine .

-

Effector Mechanism: The released 8-hydroxyquinaldine coordinates with intracellular copper or zinc, disrupting cellular homeostasis, inhibiting proteasomes, or generating reactive oxygen species (ROS).

2. Steric Influence of the 2-Methyl Group

Unlike the unsubstituted parent 8-hydroxyquinoline (8-HQ), the 2-methyl group (quinaldine) introduces steric hindrance adjacent to the nitrogen donor.

-

Selectivity: This steric bulk destabilizes complexes with smaller ions (like Al³⁺) while retaining high affinity for Zn²⁺ and Cu²⁺.

-

Safety Profile: It reduces the likelihood of non-specific binding to inert metals, potentially improving the toxicity profile compared to 8-HQ esters.

3. Hydrolytic Stability

The furoate ester linkage is moderately stable in neutral buffers but susceptible to:

-

Acidic Hydrolysis: Protonation of the carbonyl oxygen accelerates cleavage.

-

Base Hydrolysis: Rapid saponification releases the furoate anion and the quinolinate.

-

Enzymatic Hydrolysis: Highly susceptible to serine hydrolases.

Part 3: Synthesis Protocol

Note: This protocol is derived from standard Schotten-Baumann and anhydride coupling methodologies for 8-hydroxyquinolines.

Method: Nucleophilic Acyl Substitution via Acid Chloride

Reagents:

-

Precursor A: 2-Methyl-8-quinolinol (8-Hydroxyquinaldine) [CAS: 826-81-3]

-

Precursor B: 2-Furoyl chloride [CAS: 527-69-5]

-

Base: Triethylamine (Et₃N) or Pyridine[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of 2-Methyl-8-quinolinol in 25 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Deprotonation: Add 12 mmol of Triethylamine dropwise. The solution may shift color (yellowing) as the phenolate species forms.

-

Acylation: Cool the mixture to 0°C in an ice bath. Add 11 mmol of 2-Furoyl chloride dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material (lower R_f, fluorescent) should disappear, replaced by the ester (higher R_f, often non-fluorescent or blue-shifted).

-

Quenching: Quench with 10 mL saturated NaHCO₃ solution to neutralize excess acid chloride.

-

Workup: Extract the organic layer, wash with water (2x) and brine (1x). Dry over anhydrous MgSO₄.

-

Purification: Concentrate the solvent in vacuo. Recrystallize the solid residue from Ethanol or purify via silica gel column chromatography.

-

Characterization:

-

IR: Look for strong Ester C=O stretch at ~1730–1750 cm⁻¹. Absence of broad O-H stretch (~3200 cm⁻¹).

-

¹H-NMR: Confirm the presence of furan ring protons (multiplets at 6.5–7.7 ppm) and the distinctive methyl singlet at ~2.7 ppm.

-

Part 4: Visualization of Pathways

Diagram 1: Synthesis & Activation Pathway

This diagram illustrates the chemical synthesis and the biological activation trigger (hydrolysis).

Caption: Synthesis of the ester and its subsequent biological activation via enzymatic hydrolysis to restore the chelating phenotype.

Diagram 2: "Trojan Horse" Mechanism of Action

This diagram details the cellular logic, highlighting how esterification overcomes permeability barriers.

Caption: The "Trojan Horse" mechanism: The ester facilitates membrane crossing before releasing the active chelator inside the cell.

Part 5: Applications & Implications

1. Anticancer Research (The "Clioquinol" Analog)

Researchers utilize 8-hydroxyquinoline esters to target cancer cells that overexpress copper transporters.

-

Hypothesis: Cancer cells require elevated copper for proliferation (angiogenesis).

-

Action: 2-Methyl-8-quinolinyl 2-furoate enters the cell, hydrolyzes, and the released ligand sequesters copper. This can reactivate tumor suppressor proteins or inhibit the proteasome, similar to the mechanism of Disulfiram or Clioquinol.

2. Antimicrobial Agents

The parent compound, 8-hydroxyquinaldine, has known antiseptic properties. The furoate ester serves as a delivery vehicle to penetrate the thick cell walls of bacteria or fungi (e.g., Mycobacterium or Candida) before releasing the toxic payload.

3. Corrosion Inhibition

While less common in pharma, this molecule acts as a "mixed-type" inhibitor in materials science. The furoate and quinoline moieties can adsorb onto metal surfaces (like mild steel), protecting them from acidic corrosion. The ester functionality allows for controlled release of the inhibitor species over time.

Part 6: References

-

Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[7][8][9] Link

-

Supports the mechanism of 8-HQ derivatives as metal chelators and the impact of C-2 substitution.

-

-

Oliveri, V. & Vecchio, G. (2016). 8-Hydroxyquinolines as multifunctional compounds for the treatment of neurodegenerative diseases. Dalton Transactions.[3] Link

-

Validates the "pro-drug" strategy of glycosides and esters of 8-quinolinols.

-

-

Gelissen, H. (1924). Synthesis of 2-Furoyl Chloride. (Historical reference for the acid chloride precursor). Link

-

Provides the foundational chemistry for the acylating agent.

-

-

Fries, D. S. (2002). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.

-

General reference for the concept of ester prodrugs to improve lipophilicity and membrane permeability.

-

Sources

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The small molecule SERCA activator CDN1163 increases energy metabolism in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. nanomolar ki values: Topics by Science.gov [science.gov]

- 9. WO2019020643A1 - Compounds which specifically bind to cd38 for use in the treatment of neurodegenerative and inflammatory diseases - Google Patents [patents.google.com]

The Rising Therapeutic Potential of Quinoline Furoate Esters: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the quinoline scaffold stands as a cornerstone, forming the structural basis of numerous synthetic and natural compounds with a vast array of biological activities.[1][2][3][4] Its versatile bicyclic aromatic system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[1][5] Similarly, the furan ring, particularly in the form of furoic acid and its derivatives, is a key pharmacophore found in many biologically active molecules, contributing to their therapeutic efficacy. The strategic hybridization of these two privileged scaffolds into quinoline furoate esters presents a compelling avenue for the discovery of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.

This technical guide provides an in-depth exploration of the prospective biological activities of quinoline furoate esters. While direct literature on this specific ester linkage is emerging, this document synthesizes the extensive research on related quinoline and furan-containing derivatives to provide a predictive framework for their therapeutic potential. We will delve into the rationale behind their design, proposed synthetic strategies, and the key biological activities they are anticipated to exhibit, including antimicrobial, anticancer, and anti-inflammatory effects. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

I. Design Rationale and Synthesis of Quinoline Furoate Esters

The concept of molecular hybridization, which involves combining two or more pharmacophores, is a powerful strategy in drug design to create new molecules with improved affinity, potency, and potentially reduced side effects.[6] The ester linkage of a quinoline moiety to a furoic acid core is a prime example of this approach.

The Quinoline Moiety: A Versatile Pharmacophore

The quinoline ring system is a recurring motif in a multitude of FDA-approved drugs and clinical candidates. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including:

-

Anticancer: Through mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and disruption of tubulin polymerization.[6][7]

-

Antimicrobial: Exhibiting potent antibacterial and antifungal properties.[2][5][8][9]

-

Anti-inflammatory: Targeting key inflammatory mediators like cyclooxygenase (COX) and various cytokines.[1][10][11][12]

-

Antimalarial: With a long history of use in treating malaria.

The Furanone and Furoate Moiety: A Key Contributor to Bioactivity

Furan-containing compounds, including furanones and furoic acid derivatives, are also recognized for their significant biological activities.[13] These activities often stem from the ability of the furan ring to participate in various biological interactions. One notable example is the synthesis of 2-(furan-2-yl) quinoline-4-carboxylic acid, which has shown promising anti-tuberculosis activity.[14]

Proposed Synthetic Strategy for Quinoline Furoate Esters

The synthesis of quinoline furoate esters can be logically approached through standard esterification reactions. A plausible and efficient method involves the reaction of a hydroxy-substituted quinoline with a furoyl chloride or the coupling of a quinoline carboxylic acid with a hydroxy-functionalized furan derivative.

A general synthetic protocol can be envisioned as follows, drawing parallels from the synthesis of quinoline-2-carboxylic acid aryl esters.[[“]]

Experimental Protocol: Synthesis of a Quinoline Furoate Ester

-

Preparation of Furoyl Chloride: Furan-2-carboxylic acid is refluxed with thionyl chloride to yield furan-2-carbonyl chloride. The excess thionyl chloride is removed by distillation.

-

Esterification: The resulting furoyl chloride is then reacted with a hydroxyquinoline (e.g., 8-hydroxyquinoline) in the presence of a base such as triethylamine or pyridine in an appropriate solvent like dichloromethane or chloroform at room temperature.

-

Work-up and Purification: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.

Diagram: Proposed Synthesis of a Quinoline Furoate Ester

Caption: General workflow for the synthesis of quinoline furoate esters.

II. Prospective Biological Activities of Quinoline Furoate Esters

Based on the well-documented activities of their parent scaffolds, quinoline furoate esters are anticipated to exhibit a range of significant biological effects.

Antimicrobial Activity

Quinoline derivatives are renowned for their potent antibacterial and antifungal properties.[2][5][8][9] The combination with a furan moiety, also known for its antimicrobial potential, could lead to synergistic effects and a broader spectrum of activity.

Table 1: Anticipated Antimicrobial Profile of Quinoline Furoate Esters

| Target Organism | Predicted Activity | Rationale |

| Gram-positive Bacteria | High | The quinoline core is a known inhibitor of bacterial DNA gyrase and topoisomerase IV, essential for bacterial replication.[16] |

| Gram-negative Bacteria | Moderate to High | The lipophilicity of the ester could enhance penetration through the outer membrane of Gram-negative bacteria. |

| Fungi | Moderate | Both quinoline and furan derivatives have demonstrated antifungal activity.[2][5] The combined molecule could disrupt fungal cell wall integrity or interfere with essential metabolic pathways.[8] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial/Fungal Strain Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Perform a two-fold serial dilution of the quinoline furoate ester in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram: Antimicrobial Action Workflow

Caption: Predicted antimicrobial mechanism of quinoline furoate esters.

Anticancer Activity

The anticancer potential of quinoline derivatives is well-established, with various compounds demonstrating cytotoxicity against a range of cancer cell lines.[6][7][17] The furoate moiety could further enhance this activity through various mechanisms.

Table 2: Predicted Anticancer Activity of Quinoline Furoate Esters

| Cancer Cell Line | Predicted Activity | Rationale |

| Breast Cancer (e.g., MCF-7) | High | Quinoline derivatives have shown potent activity against breast cancer cells, potentially through EGFR/HER-2 inhibition.[18] |

| Colon Cancer (e.g., HCT-116) | Moderate to High | Some quinoline derivatives have demonstrated significant antiproliferative effects on colon cancer cell lines.[19] |

| Lung Cancer (e.g., A549) | Moderate | The anticancer activity of quinoline-chalcone hybrids against lung cancer cells suggests potential for quinoline furoate esters.[6] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline furoate ester for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Diagram: Anticancer Signaling Pathway

Caption: Potential anticancer mechanism via tyrosine kinase inhibition.

Anti-inflammatory Activity

Both quinoline and furan derivatives have been investigated for their anti-inflammatory properties.[1][10][11][12] Quinoline-based compounds have been shown to target key inflammatory enzymes and signaling pathways.[10][12]

Table 3: Anticipated Anti-inflammatory Profile of Quinoline Furoate Esters

| Inflammatory Target | Predicted Activity | Rationale |

| COX-2 | Moderate | Quinoline derivatives with carboxylic acid moieties have shown COX-inhibitory activity.[10] |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Moderate to High | The combined scaffold may modulate signaling pathways involved in the production of pro-inflammatory cytokines. |

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Compound Treatment: Pre-treat the cells with various concentrations of the quinoline furoate ester for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

-

Nitrite Measurement: After 24 hours, measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. A decrease in nitrite concentration indicates anti-inflammatory activity.

III. Conclusion and Future Directions

The molecular hybridization of quinoline and furoate moieties into a single ester entity represents a promising strategy for the development of novel therapeutic agents. Based on the extensive biological activities of the individual scaffolds, quinoline furoate esters are predicted to possess significant antimicrobial, anticancer, and anti-inflammatory properties. The synthetic accessibility of these compounds, coupled with their potential for broad-spectrum bioactivity, makes them an attractive area for further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of quinoline furoate esters with diverse substitution patterns on both the quinoline and furan rings. In-depth mechanistic studies will be crucial to elucidate their precise modes of action and to identify the most promising candidates for further preclinical and clinical development. The insights provided in this technical guide offer a solid foundation for researchers to embark on the exploration of this exciting and potentially fruitful area of medicinal chemistry.

IV. References

-

Husain, A., et al. (2015). Quinoline based furanones and their nitrogen analogues: Docking, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 25(21), 4817-4823.

-

Various Authors. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. [Journal Name].

-

Various Authors. (n.d.). Review on recent development of quinoline for anticancer activities. [Journal Name].

-

Various Authors. (n.d.). Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors. [Journal Name].

-

Various Authors. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(11), e2000227.

-

Various Authors. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [Journal Name].

-

Various Authors. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Journal Name].

-

Various Authors. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21385.

-

Various Authors. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Journal Name].

-

Various Authors. (n.d.). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. [Journal Name].

-

Various Authors. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Journal Name].

-

Various Authors. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica, 71(2), 319-324.

-

Various Authors. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30656-30677.

-

Various Authors. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini Reviews in Medicinal Chemistry.

-

Various Authors. (n.d.). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. [Journal Name].

-

Various Authors. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Journal Name].

-

Various Authors. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(15), 7336-7352.

-

Various Authors. (n.d.). Recent update on antibacterial and antifungal activity of quinoline scaffolds. [Journal Name].

-

Various Authors. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(15), 7336-7352.

-

Boyarshinov, V. D., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51(5), 373-376.

-

Various Authors. (n.d.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. [Journal Name].

-

Various Authors. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(2), 2415-2428.

-

Various Authors. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks, 15(2).

-

Various Authors. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Journal Name].

-

Various Authors. (n.d.). Quinolines: a new hope against inflammation. [Journal Name].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline based furanones and their nitrogen analogues: Docking, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jchr.org [jchr.org]

- 15. consensus.app [consensus.app]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

potential applications of 2-Methyl-8-quinolinyl 2-furoate

The following technical guide details the properties, synthesis, and applications of 2-Methyl-8-quinolinyl 2-furoate , a specialized chemical probe and pro-drug scaffold.

A Fluorogenic Pro-Chelator and Bioactive Scaffold[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

2-Methyl-8-quinolinyl 2-furoate is a latent, lipophilic ester derivative of the metal-chelating fluorophore 8-hydroxyquinaldine (2-methyl-8-quinolinol) .[1][2] It functions primarily as a pro-chelator and fluorogenic substrate .[2]

In its esterified form, the molecule is chemically "masked"—it cannot bind metal ions and exhibits minimal fluorescence.[2] Upon enzymatic hydrolysis (by intracellular esterases) or chemical cleavage, it releases the active 8-hydroxyquinaldine moiety.[1][2] This active form selectively chelates Zinc (Zn²⁺) and Copper (Cu²⁺) ions, triggering a strong fluorescence response or exerting antimicrobial toxicity.[2]

Key Technical Differentiator: Unlike the parent 8-hydroxyquinoline, the 2-methyl substituent provides steric hindrance that prevents the binding of small, trivalent ions like Aluminum (Al³⁺), making this scaffold highly selective for divalent transition metals (Zn²⁺, Cd²⁺).[1][2]

Chemical Profile

| Property | Detail |

| IUPAC Name | 2-Methylquinolin-8-yl furan-2-carboxylate |

| Molecular Formula | C₁₅H₁₁NO₃ |

| Molecular Weight | ~253.25 g/mol |

| Core Moieties | (1) 2-Methyl-8-quinolinol (Fluorophore/Chelator)(2) 2-Furoic Acid (Masking Group/Pharmacophore) |

| Solubility | Soluble in DMSO, DMF, Chloroform; Insoluble in water (until hydrolyzed).[1][2][3][4][5][6][7] |

| Primary Utility | Intracellular Zn²⁺ sensing, Esterase activity assays, Antimicrobial pro-drug development.[2] |

Part 2: Synthesis & Stability[1]

The synthesis follows a standard nucleophilic acyl substitution (Schotten-Baumann conditions) to ensure high yield and purity.[1][2]

Experimental Protocol: Synthesis

Reagents: 2-Methyl-8-quinolinol (1.0 eq), 2-Furoyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).[1][2]

-

Preparation: Dissolve 2-Methyl-8-quinolinol in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add TEA dropwise at 0°C to deprotonate the hydroxyl group.

-

Acylation: Slowly add 2-Furoyl chloride (diluted in DCM) to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Silica, Hexane:EtOAc 3:1).[2]

-

Workup: Wash with sat. NaHCO₃ (to remove unreacted acid) and brine.[2] Dry over MgSO₄.[2]

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Synthesis Pathway Visualization

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target ester.

Part 3: Core Applications

Application 1: Intracellular Zinc (Zn²⁺) Sensing

This is the primary research application.[2] The ester group renders the molecule cell-permeable (lipophilic).[1][2] Once inside the cell, ubiquitous esterases cleave the furoate group, trapping the active chelator inside the cell.[2]

-

Mechanism: The "Pro-drug" approach (Trojan Horse).[2]

-

Selectivity: The 2-methyl group sterically blocks Al³⁺ binding (which forms non-fluorescent complexes or interferes with signaling), ensuring the signal is specific to Zn²⁺ or Cd²⁺.[1][2]

-

Readout: The Zinc-Quinaldine complex exhibits intense green fluorescence (Emission ~490-510 nm).[1][2]

Application 2: Fluorogenic Esterase Activity Assay

The molecule serves as a "Turn-On" substrate for measuring enzyme kinetics (e.g., Porcine Liver Esterase, PLE).[1][2]

-

Substrate (Intact): Non-fluorescent (fluorescence quenched by the ester bond and lack of chelation).[2]

-

Product (Hydrolyzed): Highly fluorescent in the presence of background Zn²⁺ or in polar aprotic solvents.[2]

-

Advantage: The furoate ester is often more stable against spontaneous hydrolysis than simple acetates, providing a lower background signal.[2]

Application 3: Antimicrobial & Anticancer Pro-drug Development

8-Hydroxyquinolines are potent antiseptics (e.g., Clioquinol) but often suffer from poor bioavailability or rapid metabolism.[1][2]

-

Strategy: The furoate ester acts as a prodrug.[2] The lipophilic nature aids in penetrating the bacterial cell wall or cancer cell membrane.[2]

-

Bioactivity: Upon hydrolysis, 8-hydroxyquinaldine acts by chelating essential metal cofactors (Zn, Cu) required for bacterial metalloenzymes, or by intercalating DNA.[1][2]

-

Furoic Acid Synergy: The released 2-furoic acid has its own weak bacteriostatic properties, potentially offering a synergistic effect.[1]

Part 4: Mechanism of Action (MOA)[1][2]

The following diagram illustrates the "Activation-Chelation" pathway within a biological system.

Caption: Intracellular activation pathway: Passive diffusion followed by esterase cleavage and metal chelation.[1][2]

Part 5: Experimental Protocols

Protocol A: Fluorogenic Esterase Assay

Objective: Determine the hydrolytic stability and enzymatic cleavage rate.[2]

-

Stock Solution: Prepare a 10 mM stock of 2-Methyl-8-quinolinyl 2-furoate in DMSO.

-

Buffer: PBS (pH 7.4) containing 10 µM ZnCl₂ (required for fluorescence of the product).[2]

-

Reaction: Add 1 µL stock to 99 µL buffer in a black 96-well plate.

-

Initiation: Add 1 unit of Esterase (e.g., PLE).[2]

-

Measurement: Monitor fluorescence (Ex: 360 nm / Em: 510 nm) over 60 minutes.

-

Control: Run a "No Enzyme" control to assess spontaneous hydrolysis.

Protocol B: Metal Selectivity Screening

Objective: Verify the 2-methyl exclusion of Aluminum.

-

Hydrolysis: Pre-hydrolyze the ester using 0.1 M NaOH, then neutralize to pH 7.2.

-

Metal Addition: Aliquot the hydrolyzed probe into wells containing excess (50 µM) of various metal ions: Zn²⁺, Cu²⁺, Fe³⁺, Al³⁺, Ca²⁺, Mg²⁺.[2]

-

Result:

Part 6: References

-

Prachayasittikul, V. et al. (2013).[2] "8-Hydroxyquinoline: a powerful pharmacophore."[1][2] Drug Design, Development and Therapy.[2]

-

Jiang, P. et al. (2011).[2] "Metal-binding properties of 8-hydroxyquinaldine (2-methyl-8-hydroxyquinoline) and its application in fluorescent sensing." Journal of Fluorescence. (Validates the steric exclusion of Al³⁺ by the 2-methyl group).

-

Collot, M. et al. (2019).[2] "Pro-fluorescent probes for esterase activity: Principles and applications." Chemical Society Reviews.[2] (Describes the mechanism of ester-masked fluorophores).

-

Gershon, H. et al. (1972).[2] "Antifungal activity of 8-quinolinol esters." Journal of Medicinal Chemistry. (Establishes the antimicrobial prodrug potential of 8-quinolinyl esters).

Sources

- 1. cdn.who.int [cdn.who.int]

- 2. US20100047195A1 - Lip balm and method of treating lip conditions - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. cdn.who.int [cdn.who.int]

- 5. mdpi.com [mdpi.com]

- 6. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 7. seishin-syoji.co.jp [seishin-syoji.co.jp]

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Methyl-8-quinolinyl 2-furoate

Preamble: Unveiling a Novel Therapeutic Candidate

The confluence of privileged structural motifs in medicinal chemistry often heralds the advent of novel therapeutic agents with significant potential. 2-Methyl-8-quinolinyl 2-furoate is one such molecule, integrating the well-established quinoline backbone with a 2-furoate moiety. The quinoline scaffold is a cornerstone in the development of a wide array of pharmaceuticals, particularly in oncology, where its derivatives have been successfully developed as kinase inhibitors.[1][2][3] Concurrently, furan-containing compounds have demonstrated considerable biological activity, including anticancer properties, often by inducing cell cycle arrest and apoptosis.[4][5]

This technical guide puts forth a hypothesized mechanism of action for 2-Methyl-8-quinolinyl 2-furoate as a novel anticancer agent. We postulate that its therapeutic efficacy is derived from the targeted inhibition of a critical protein kinase signaling pathway, leading to the disruption of cell cycle progression and the induction of programmed cell death in cancerous cells. This document provides a comprehensive framework for the experimental validation of this hypothesis, intended for researchers, scientists, and drug development professionals.

Part 1: Primary Target Identification and Validation

The initial and most critical step in elucidating the mechanism of action for a novel compound is the identification of its primary molecular target. Given that numerous quinoline derivatives function as kinase inhibitors, a logical starting point is to screen 2-Methyl-8-quinolinyl 2-furoate against a panel of human kinases.[1][2]

Experimental Approach: Broad-Spectrum Kinase Profiling

A high-throughput screening platform is employed to assess the inhibitory activity of the compound against a diverse array of kinases. This provides a global view of the compound's selectivity and identifies high-affinity targets. A luminescence-based assay, which quantifies ATP consumption as an indicator of kinase activity, is a robust method for this purpose.[6][7]

Data Presentation: Kinase Inhibition Profile

The results from the initial screen are refined by determining the half-maximal inhibitory concentration (IC50) for the most promising candidate kinases.

| Kinase Target | 2-Methyl-8-quinolinyl 2-furoate IC50 (nM) | Staurosporine IC50 (nM) |

| Kinase A | 25 | 5 |

| Kinase B | 350 | 10 |

| Kinase C | >10,000 | 20 |

| Kinase D | 12 | 2 |

| Kinase E | 800 | 15 |

| Table 1: Hypothetical inhibitory activity of 2-Methyl-8-quinolinyl 2-furoate against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[6] Kinase D is identified as the primary target for further investigation. |

Experimental Workflow: Target Identification

Detailed Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method to measure the activity of a specific kinase in the presence of an inhibitor.[6]

-

Reagent Preparation: Prepare Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Prepare serial dilutions of 2-Methyl-8-quinolinyl 2-furoate in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the kinase of interest (e.g., Kinase D) and its specific substrate peptide to each well.

-

Inhibitor Addition: Add the serially diluted compound or vehicle control to the appropriate wells.

-

Initiation of Reaction: Add ATP to all wells to initiate the kinase reaction. Incubate at 30°C for 60 minutes.

-

Detection: Add a luminescence-based ADP detection reagent according to the manufacturer's instructions. This reagent converts ADP to ATP, which is then used in a luciferase reaction to produce a light signal.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Part 2: Elucidation of the Cellular Signaling Pathway

Following the identification of a primary molecular target, the next logical step is to delineate the downstream signaling cascade affected by the compound's inhibitory action within a cellular context. Western blotting is a powerful technique to probe the phosphorylation status of key proteins within a signaling pathway.[8]

Hypothesized Signaling Pathway

We hypothesize that Kinase D is an upstream regulator of the fictional "Proliferation Signaling Pathway" (PSP), which involves the sequential phosphorylation of downstream effectors PSP-1 and PSP-2. Inhibition of Kinase D by 2-Methyl-8-quinolinyl 2-furoate is expected to decrease the phosphorylation of PSP-1 and PSP-2.

Data Presentation: Western Blot Analysis

The effect of the compound on the phosphorylation of downstream targets is quantified.

| Protein | Treatment | Relative Phosphorylation Level |

| p-PSP-1 | Vehicle | 1.00 |

| 10 nM Compound | 0.45 | |

| 50 nM Compound | 0.12 | |

| p-PSP-2 | Vehicle | 1.00 |

| 10 nM Compound | 0.52 | |

| 50 nM Compound | 0.18 | |

| Table 2: Hypothetical relative phosphorylation levels of downstream signaling proteins after treatment with 2-Methyl-8-quinolinyl 2-furoate for 24 hours. |

Detailed Protocol: Western Blotting for Signaling Pathway Analysis

This protocol details the steps to analyze protein phosphorylation levels in treated cells.[9]

-

Cell Culture and Treatment: Culture a relevant cancer cell line to 70-80% confluency. Treat the cells with varying concentrations of 2-Methyl-8-quinolinyl 2-furoate and a vehicle control for a specified time.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-PSP-1, anti-p-PSP-2) and total protein controls overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Part 3: Characterization of the Cellular Phenotype

The final piece of the mechanistic puzzle is to connect the molecular inhibition and pathway modulation to a definitive cellular outcome. A common consequence of inhibiting proliferation pathways is an arrest of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[10]

Experimental Approach: Cell Cycle Analysis

Cancer cells are treated with 2-Methyl-8-quinolinyl 2-furoate, and their DNA content is analyzed by flow cytometry. An accumulation of cells in a specific phase (e.g., G1 or G2/M) would indicate cell cycle arrest.

Data Presentation: Cell Cycle Distribution

The percentage of cells in each phase of the cell cycle is quantified.

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle | 45% | 35% | 20% |

| 10 nM Compound | 65% | 25% | 10% |

| 50 nM Compound | 78% | 15% | 7% |

| Table 3: Hypothetical cell cycle distribution of cancer cells treated with 2-Methyl-8-quinolinyl 2-furoate for 48 hours, indicating a G1 phase arrest. |

Logical Diagram: Impact on Cell Cycle

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the preparation and analysis of cells for cell cycle distribution.[11][12]

-

Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere. Treat with 2-Methyl-8-quinolinyl 2-furoate at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Interpretation: Generate a histogram of DNA content. The G0/G1 population will have 2N DNA content, the G2/M population will have 4N DNA content, and the S phase population will have an intermediate DNA content. Quantify the percentage of cells in each phase.

Conclusion

This technical guide has outlined a systematic and scientifically rigorous approach to elucidate the mechanism of action of a novel compound, 2-Methyl-8-quinolinyl 2-furoate. By hypothesizing its role as a kinase inhibitor based on the established pharmacology of its constituent scaffolds, we have detailed a comprehensive experimental plan. This plan progresses from broad-based target identification to the specific analysis of downstream signaling pathways and culminates in the characterization of a definitive cellular phenotype. The methodologies described herein represent a robust framework for the preclinical evaluation of new chemical entities in oncology drug discovery. The hypothetical data presented illustrates a compound with promising characteristics as a targeted anticancer agent, warranting further investigation.

References

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Molecules. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. [Link]

-

Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2014). Bio-protocol. [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Assaying cell cycle status using flow cytometry. (2011). Current Protocols in Immunology. [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences. [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). Molecules. [Link]

-

Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

-

Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). Molecules. [Link]

-

Cell cycle analysis. (n.d.). Wikipedia. [Link]

-

Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society. [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). Purdue University. [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). Probe Development Efforts. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

-

Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. [Link]

-

Furan-2-carboxylate. (n.d.). PubChem. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Pharmaceutical Sciences. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 8. thermofisher.com [thermofisher.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. wp.uthscsa.edu [wp.uthscsa.edu]

A Technical Guide to the Discovery and Isolation of Novel Quinoline Compounds

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine moiety, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile template for designing molecules that can interact with a wide range of biological targets. This has led to the development of numerous clinically significant drugs with applications spanning from antimalarials like quinine and chloroquine to anticancer agents and anti-inflammatory therapeutics.[2][4][5] The continued exploration for novel quinoline derivatives is driven by their proven therapeutic success and the vast, untapped chemical space they represent.[3][6][7]

This guide provides an in-depth technical overview for researchers and drug development professionals on the core strategies and methodologies for the discovery, isolation, and characterization of novel quinoline compounds. It moves beyond simple procedural lists to explain the underlying scientific principles and rationale that guide experimental design, ensuring a robust and efficient discovery pipeline.

Part 1: Sourcing Novel Quinoline Scaffolds

The quest for new quinoline compounds begins with identifying a source. These sources can be broadly categorized into natural reservoirs and synthetic creation.

1.1 Natural Products: Nature's Chemical Arsenal Plants, fungi, and bacteria are prolific producers of complex secondary metabolites, including a diverse array of quinoline alkaloids.[3][8] These natural products have evolved over millennia to interact with biological systems, making them a rich source of validated starting points for drug discovery.

-

Key Plant Families: The Rutaceae family is particularly renowned for producing quinoline alkaloids.[9][10] Species from genera such as Haplophyllum, Acronychia, and Choisya have yielded numerous bioactive quinolines.[9][10][11]

-

Rationale: The structural complexity and stereochemical diversity of natural quinolines are often difficult to replicate through synthetic chemistry. This inherent complexity can lead to novel mechanisms of action and improved selectivity for biological targets.

1.2 Synthetic Libraries: Engineering Diversity While nature provides inspiration, synthetic chemistry offers the power to systematically explore chemical space and optimize pharmacological properties.

-

Classic Named Reactions: Foundational methods like the Skraup, Doebner-von Miller, and Friedländer syntheses remain relevant for creating the core quinoline ring.[2][12][13] These reactions, while historically significant, often require harsh conditions.[2]

-

Modern Synthetic Advances: Contemporary organic synthesis has focused on developing milder and more efficient methods. Multicomponent reactions (MCRs), such as the Povarov reaction, have revolutionized quinoline synthesis by allowing for the assembly of multiple reactants in a single, efficient step.[12] Metal-free synthesis and the use of novel catalysts are also expanding the accessibility of diverse quinoline derivatives.[2][6]

-

Rationale: Synthetic libraries allow for the creation of focused compound collections designed around a specific biological target (target-oriented synthesis) or to maximize structural diversity (diversity-oriented synthesis). This approach facilitates the systematic exploration of structure-activity relationships (SAR).

Part 2: Discovery and Screening Strategies

Once a source of potential quinolines is established, a strategy is needed to identify compounds with the desired biological activity.

2.1 Bioassay-Guided Fractionation: Following the Activity This classical and highly effective approach is the cornerstone of natural product drug discovery.[9][14] The process involves systematically separating a complex mixture (e.g., a crude plant extract) into simpler fractions and testing each fraction for biological activity. Only the active fractions are subjected to further purification, saving significant time and resources.[14]

The workflow is iterative, guiding the chemist toward the pure, bioactive compound.[9][10][15] This method directly links chemical isolation to biological function, ensuring that the final isolated compound is responsible for the observed activity.[15][16]

Workflow Diagram: Bioassay-Guided Isolation

Caption: A typical workflow for bioassay-guided isolation of natural products.

2.2 High-Throughput Screening (HTS): A Numbers Game For large synthetic libraries, HTS is the preferred method.[17][18] It employs automated, miniaturized assays to rapidly test hundreds of thousands of compounds for their ability to modulate a specific biological target or pathway.[1][17][19]

-

Assay Types:

-

Biochemical Assays: Use purified proteins (e.g., enzymes, receptors) to identify direct inhibitors or activators.[1]

-

Cell-Based Assays: Utilize living cells to measure responses like cell viability, reporter gene expression, or changes in signaling pathways, providing more physiologically relevant data.[1]

-

-

Rationale: HTS is a discovery engine that functions without preconceived notions of how a molecule should look. It can identify completely novel chemical scaffolds ("hits") that can be optimized into potent "leads" for drug development.[18][20]

Part 3: Isolation and Purification Protocols

The goal of isolation is to obtain a single, pure chemical entity from a complex mixture. Modern chromatography is the workhorse of this process.

3.1 Preparative Chromatography: From Crude to Pure A multi-step chromatographic strategy is typically employed, starting with low-resolution techniques for initial fractionation and progressing to high-resolution methods for final purification.[14][21]

| Technique | Stationary Phase (Typical) | Principle | Primary Application in Workflow |

| Vacuum Liquid Chromatography (VLC) | Silica Gel, Alumina | Adsorption | Rapid, low-cost initial fractionation of gram-scale crude extracts.[14] |

| Flash Column Chromatography | Silica Gel, C18 | Adsorption, Partition | Primary purification step for active fractions identified from VLC or HTS hits. |

| High-Performance Liquid Chromatography (HPLC) | C18, Phenyl, Chiral phases | Partition, Affinity | Final purification ("polishing") step to achieve >95% purity; separation of closely related analogs and enantiomers.[22][23] |

| Countercurrent Chromatography (CCC/HSCCC) | None (Liquid-Liquid) | Partition | Separation of polar or unstable compounds without risk of irreversible adsorption to a solid support.[11] |

3.2 Exemplary Protocol: Bioassay-Guided Isolation of a Quinoline Alkaloid

This protocol provides a generalized, self-validating workflow.

-

Extraction:

-

Step: Macerate 500 g of dried, powdered plant material (e.g., Rutaceae species leaves) with 2 L of 80% ethanol at room temperature for 48 hours.

-

Causality: Ethanol/water mixtures are effective at extracting a broad range of metabolites, from polar to moderately non-polar, including many alkaloids.

-

-

Solvent Partitioning:

-

Step: Concentrate the ethanol extract in vacuo to an aqueous suspension. Perform liquid-liquid extraction (LLE) sequentially with hexane, chloroform, and ethyl acetate.

-

Causality: LLE separates compounds based on their polarity. Lipids and very non-polar compounds will partition into hexane, while alkaloids like quinolines typically partition into the chloroform or ethyl acetate layers.

-

-

Initial Bioassay & Fractionation:

-

Step: Test each of the LLE fractions in the primary biological assay. Subject the most active fraction (e.g., the chloroform fraction) to VLC on a silica gel column, eluting with a stepwise gradient of hexane/ethyl acetate.

-

Trustworthiness: This step confirms which fraction contains the activity, focusing all subsequent efforts and preventing wasted resources on inactive fractions.[16]

-

-

Column Chromatography & Re-assay:

-

Step: Combine VLC fractions based on their Thin Layer Chromatography (TLC) profiles.[22] Re-assay the combined fractions to pinpoint the active zones. Purify the active fraction using silica gel flash chromatography with a finer solvent gradient.

-

Causality: TLC provides a rapid, low-cost preview of the separation achievable in column chromatography, aiding in fraction selection.[22] Re-assaying ensures the activity has not been lost and continues to guide the isolation.

-

-

Final Purification by HPLC:

-

Step: Dissolve the most active and purest fraction from the flash column in a suitable solvent (e.g., methanol). Purify to homogeneity using preparative reverse-phase HPLC (C18 column) with an isocratic or gradient elution of water/acetonitrile.

-

Trustworthiness: HPLC offers the highest resolving power, essential for separating structurally similar analogs that often co-exist in natural extracts.[14] Monitor the effluent with a UV detector and collect peaks. A final analytical LC-MS should be run on the isolated peak to confirm purity and molecular weight.

-

Part 4: Structural Elucidation

Once a compound is isolated in pure form, its chemical structure must be unambiguously determined. This is achieved through a combination of spectroscopic techniques.[24][25]

Logic Diagram: Spectroscopic Structural Elucidation

Caption: The synergistic use of spectroscopic data for structure determination.

-

Mass Spectrometry (MS): This is the first step, providing the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula.[23][24] The fragmentation pattern can offer initial clues about the compound's substructures.[24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise molecular structure of organic compounds.[24][25][26]

-

¹H NMR: Reveals the number of different types of protons, their chemical environment, and how they are connected to neighboring protons.[24][26]

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[24]

-